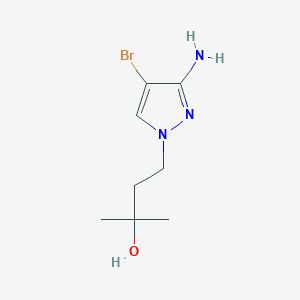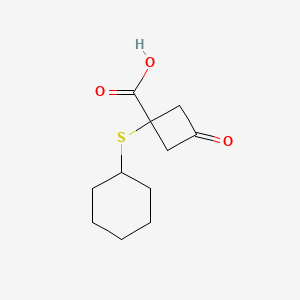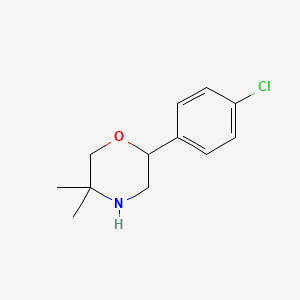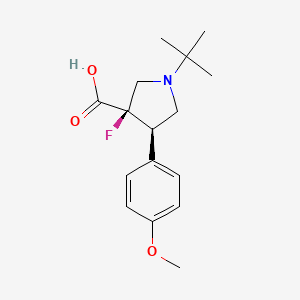
(3R,4R)-1-tert-Butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-1-tert-Butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and pharmacology. The compound features a pyrrolidine ring substituted with a tert-butyl group, a fluoro group, and a methoxyphenyl group, making it a unique and interesting molecule for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-tert-Butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-1-tert-Butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-1-tert-Butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: It may be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (3R,4R)-1-tert-Butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3R,4R)-1-tert-Butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid include other pyrrolidine derivatives with different substituents, such as:
- (3R,4R)-1-tert-Butyl-3-fluoro-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid
- (3R,4R)-1-tert-Butyl-3-fluoro-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
- (3R,4R)-1-tert-Butyl-3-fluoro-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3R,4R)-1-tert-Butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro and methoxyphenyl groups, along with the chiral pyrrolidine ring, makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H22FNO3 |
|---|---|
Molekulargewicht |
295.35 g/mol |
IUPAC-Name |
(3R,4R)-1-tert-butyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H22FNO3/c1-15(2,3)18-9-13(16(17,10-18)14(19)20)11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,19,20)/t13-,16-/m0/s1 |
InChI-Schlüssel |
DKIPGPJNTGOGIZ-BBRMVZONSA-N |
Isomerische SMILES |
CC(C)(C)N1C[C@H]([C@@](C1)(C(=O)O)F)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(C)(C)N1CC(C(C1)(C(=O)O)F)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


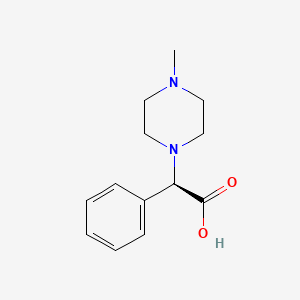
![4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B13063873.png)
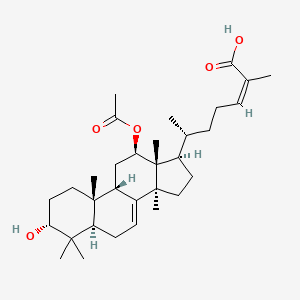
![10-[(Z)-2-(phenylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13063884.png)
![2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-1,1-dimethylguanidine](/img/structure/B13063885.png)
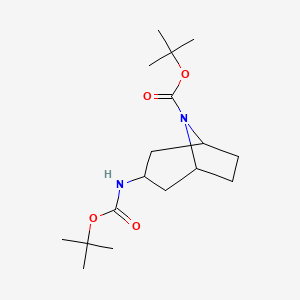
![{[5-(Aminocarbonyl)-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetic acid](/img/structure/B13063899.png)
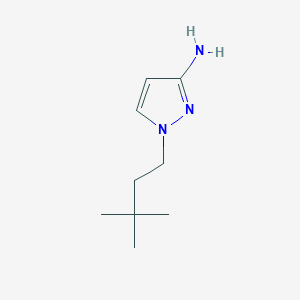
![1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13063905.png)
